3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring substituted with a phenyl group and a sulfonyl group attached to a bromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-bromobenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine moieties.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: A variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Molecular Targets: Potential targets include enzymes and receptors involved in neurological pathways.
Pathways Involved: The compound may modulate signaling pathways by inhibiting or activating specific enzymes or receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1-propanone: This compound features a similar sulfonyl and bromophenyl moiety but differs in the presence of a chlorophenyl group.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound includes a valine residue and a similar sulfonyl-bromophenyl structure.
Uniqueness
3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine ring, phenyl group, and sulfonyl-bromophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90455-57-5 |
---|---|
Molecular Formula |
C16H12BrNO4S |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)sulfonyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H12BrNO4S/c17-11-6-8-13(9-7-11)23(21,22)14-10-15(19)18(16(14)20)12-4-2-1-3-5-12/h1-9,14H,10H2 |
InChI Key |
FOQVDMBQFXGOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.